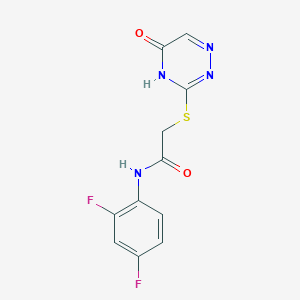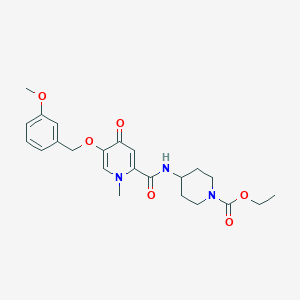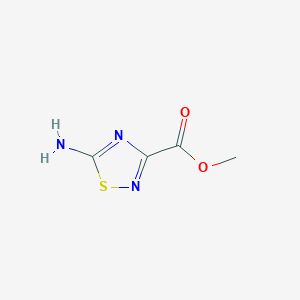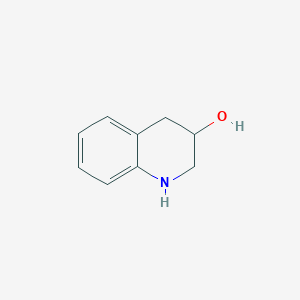
3-(1-(4-(Tert-butyl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of azetidine, which is a four-membered heterocyclic compound with one nitrogen atom . The compound also contains a thiazolidine-2,4-dione group, which is a five-membered ring with two oxygen atoms, one sulfur atom, and a nitrogen atom.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the azetidine ring and the thiazolidine-2,4-dione group. The tert-butyl group and the benzoyl group would likely be attached to the nitrogen atom of the azetidine ring .科学的研究の応用
Chemical Synthesis and Pharmacological Evaluation Compounds with structural similarities to 3-(1-(4-(Tert-butyl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione have been synthesized through methods such as microwave-assisted rapid synthesis. These compounds have been evaluated for their pharmacological properties, showing potential antibacterial and antifungal activities. For instance, a series of nitrogen and sulfur-containing heterocyclic compounds were prepared and screened for their antimicrobial efficacy against various bacterial and fungal strains, highlighting their potential as pharmacologically active agents (Mistry & Desai, 2006).
Antimicrobial and Antiproliferative Agents Further research into thiazolidine-2,4-dione derivatives has led to the identification of molecules with significant antimicrobial and antiproliferative properties. A particular study designed a library of compounds for screening against antimicrobial targets and potential anticancer activity through molecular docking studies. This research revealed several analogues with promising docking scores, suggesting these compounds could serve as lead structures for developing new antimicrobial and anticancer agents (Kumar et al., 2022).
Biological Activity Studies The exploration of 5-(aminomethylene)thiazolidine-2,4-dione derivatives, synthesized from various drug-like molecules, has demonstrated a range of biological activities. These compounds were primarily evaluated for their antibacterial efficacy, with specific derivatives showing good to excellent activity. This research indicates the versatility of thiazolidine-2,4-dione derivatives in generating compounds with potential therapeutic uses (Mohanty et al., 2015).
Antidiabetic Potential Thiazolidine-2,4-diones and their derivatives have been identified as compounds with antidiabetic properties due to their ability to enhance glucose utilization and insulin sensitization. Research into these compounds has led to the development of derivatives that were evaluated for their antidiabetic, antioxidant, and cytotoxicity properties. This comprehensive study not only assessed the compounds' potential to lower blood glucose levels but also explored their antioxidant activity and interaction with specific diabetic targets through molecular docking studies, demonstrating their potential as antihyperglycemic and hypolipidemic agents (Shukla et al., 2020).
作用機序
将来の方向性
The future directions for research on this compound would depend on its potential applications. For example, if the compound shows promising biological activity, future research could focus on optimizing its synthesis, studying its mechanism of action, or testing its efficacy in preclinical or clinical trials .
特性
IUPAC Name |
3-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-17(2,3)12-6-4-11(5-7-12)15(21)18-8-13(9-18)19-14(20)10-23-16(19)22/h4-7,13H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQFUKYVKUTRSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CC(C2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(4-(Tert-butyl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-tert-butylphenyl)-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B2432030.png)

![(E)-1-(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2432036.png)

![3-methyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2432039.png)


![2-Chloro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]propanamide](/img/structure/B2432042.png)

![(Z)-ethyl 2-(acetylimino)-1-benzyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2432048.png)
![4-[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2432049.png)
![2-(allylthio)-8,8-dimethyl-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2432051.png)
